Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- involves several synthetic routes and reaction conditions. One common method includes the reaction of benzenemethanol with 3-aminopropylamine in the presence of a trifluoromethylating agent. The reaction conditions typically involve a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Scientific Research Applications
Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it can be used as a reagent for labeling and tracking biomolecules.
In the industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and selectivity make it suitable for various industrial processes, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- can be compared with other similar compounds, such as benzenemethanol derivatives with different substituents. For example, compounds with different alkyl or aryl groups may exhibit different reactivity and selectivity. The presence of the trifluoromethyl group in Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- enhances its stability and reactivity, making it unique among similar compounds .
Similar compounds include:
- Benzenemethanol, 4-(3-aminopropyl)-alpha-(methyl)-
- Benzenemethanol, 4-(3-aminopropyl)-alpha-(ethyl)-
- Benzenemethanol, 4-(3-aminopropyl)-alpha-(propyl)-
These compounds differ in their substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
857521-47-2 |
---|---|
Molecular Formula |
C11H14F3NO |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-[4-(3-aminopropyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10(16)9-5-3-8(4-6-9)2-1-7-15/h3-6,10,16H,1-2,7,15H2 |
InChI Key |
DHYHLHRLJYVMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.